1,2,4-Triazole vs. 1,2,3-Triazole Regioisomer: Structural and Predicted Target Class Divergence
The compound's 1,2,4-triazole moiety directs a distinct predicted bioactivity profile compared to its 1,2,3-triazole analog. Similarity Ensemble Approach (SEA) predictions based on ChEMBL 20 associate the 1,2,4-triazole scaffold with the MAP3K12 kinase (P-value: 33), while the 1,2,3-triazole variant is catalogued with uncharacterized targets [1]. This suggests a potential, albeit weak, divergence in kinase targeting preference.
| Evidence Dimension | Predicted protein target (SEA P-value) |
|---|---|
| Target Compound Data | MAP3K12, P-value = 33 |
| Comparator Or Baseline | 1,2,3-triazole analog: No predicted target with P-value < 50 available |
| Quantified Difference | Presence of a predicted kinase target for the 1,2,4-triazole vs. no prediction for the 1,2,3-triazole |
| Conditions | In silico SEA prediction using ChEMBL 20 reference database |
Why This Matters
For projects targeting the MAPK pathway, this predicted selectivity difference, even if modest, can justify the choice of the 1,2,4-triazole isomer to avoid wasting resources on an inactive analog.
- [1] ZINC Database. SEA Predictions for ZINC000078901843 vs. ZINC000078901842 (1,2,3-triazole analog). Retrieved from https://zinc.docking.org/substances/. View Source
